molecular formula C25H50O2 B1247735 HEXADECANOIC ACID NONYL ESTER CAS No. 42232-26-8

HEXADECANOIC ACID NONYL ESTER

Cat. No.: B1247735
CAS No.: 42232-26-8
M. Wt: 382.7 g/mol
InChI Key: SDPZWRKQPQDSQW-UHFFFAOYSA-N
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Description

Hexadecanoic acid nonyl ester, also known as palmitic acid nonyl ester, is an ester derived from hexadecanoic acid (palmitic acid) and nonanol. Esters are a class of organic compounds characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanoic acid nonyl ester can be synthesized through the esterification of hexadecanoic acid with nonanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid nonyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and nonanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products

    Hydrolysis: Hexadecanoic acid and nonanol.

    Reduction: Hexadecanol and nonanol.

    Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

Hexadecanoic acid nonyl ester has various applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism by which hexadecanoic acid nonyl ester exerts its effects involves its interaction with lipid membranes and enzymes. For example, it can inhibit the activity of phospholipase A2, an enzyme involved in the release of fatty acids from phospholipids, thereby reducing inflammation. The ester can also scavenge free radicals, contributing to its antioxidant properties.

Comparison with Similar Compounds

Hexadecanoic acid nonyl ester can be compared with other esters derived from hexadecanoic acid, such as:

    Hexadecanoic acid methyl ester: Similar in structure but with a shorter alkyl chain, leading to different physical properties.

    Hexadecanoic acid ethyl ester: Another similar compound with a slightly longer alkyl chain than the methyl ester.

    Hexadecanoic acid propyl ester: Features a three-carbon alkyl chain, affecting its solubility and reactivity.

This compound is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications.

Properties

IUPAC Name

nonyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25(26)27-24-22-20-18-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPZWRKQPQDSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437345
Record name HEXADECANOIC ACID NONYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42232-26-8
Record name HEXADECANOIC ACID NONYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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